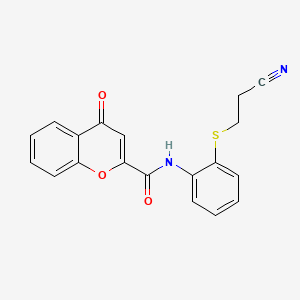

N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide

説明

Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the chromene group, which is a fused ring system, could potentially give the molecule a rigid, planar structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the cyano group could undergo hydrolysis to form a carboxylic acid . The thioether could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could potentially make the compound soluble in polar solvents . The chromene group could potentially absorb light in the UV-visible region, giving the compound a color .科学的研究の応用

Structural Analysis and Polymorphism

4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, including N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide, have been studied for their crystalline structures. These compounds exhibit polymorphism and different rotamer conformations about the C-N bond. The orientation of the amide O atom varies, affecting the overall molecular structure (Reis et al., 2013).

Fluorescence Chemosensors

These compounds have been utilized in the development of fluorescence chemosensors. They exhibit selective responses to certain ions like Cu2+ and H2PO4−, demonstrating potential in chemical detection and environmental monitoring (Meng et al., 2018).

Eco-friendly Synthesis Approaches

Research into eco-friendly synthesis methods for these compounds has been conducted. New approaches involve using aqueous solutions at room temperature, highlighting the potential for greener and more sustainable chemical production processes (Proença & Costa, 2008).

Antimicrobial and Antioxidant Activities

N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide derivatives have been evaluated for their biological properties, particularly their antimicrobial and antioxidant activities. These studies are crucial for developing new pharmaceuticals and health-related applications (Subbareddy & Sumathi, 2017).

Molecular Interactions and Inhibition Studies

Some derivatives have been studied for their inhibition activities against various targets, such as h-MAO-B. Understanding the electronic environment provided by the substituents on the phenyl ring of these molecules is essential for their pharmacological activities (Gomes et al., 2015).

Application in Polymer Science

There has been significant interest in incorporating these compounds into polymers. The novel monomer diacid derivatives of N-(2-((2-cyanoethyl)thio)phenyl)-4-oxo-4H-chromene-2-carboxamide have been used to create aromatic polyamides with photosensitive coumarin groups. These developments are crucial for advancing materials science and engineering (Nechifor, 2009).

Corrosion Inhibition

Research has also explored the use of these compounds in corrosion inhibition. Their effectiveness in protecting metals like steel in acidic environments underscores their potential in industrial applications (Kadhum et al., 2014).

将来の方向性

特性

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c20-10-5-11-25-18-9-4-2-7-14(18)21-19(23)17-12-15(22)13-6-1-3-8-16(13)24-17/h1-4,6-9,12H,5,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWXJXYKBDJFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3SCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201327627 | |

| Record name | N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676501 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |

CAS RN |

361173-04-8 | |

| Record name | N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201327627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-3-methanesulfonyl-N-methylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2922791.png)

![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2922794.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2922795.png)

![8-allyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922799.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)

![Butyl {[3-cyano-6-methyl-5-(phenylcarbamoyl)-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922804.png)

![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)

![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)